3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
3-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin-derived compound characterized by a benzamide moiety substituted with a chlorine atom at the 3-position. Its structural framework combines a fused benzoxazepin ring system with a substituted benzamide group. The benzoxazepin core features a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, while the 3-chlorobenzamide substituent introduces steric and electronic effects that influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCPHKWVPBKKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carbonyl compound under acidic or basic conditions. The resulting intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the benzamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The 3-chloro isomer may exhibit distinct electronic properties due to the chlorine atom’s proximity to the benzamide’s amide group. This could alter hydrogen-bonding capacity or lipophilicity compared to the 4-chloro isomer .
- BG16704’s commercial availability and established pricing suggest it is more widely studied or utilized in research contexts.
Substituent Variations in Benzoxazepin Derivatives
Modifications to the benzamide or benzoxazepin moieties significantly impact molecular properties.
Key Findings :
- BF38395’s 4-tert-butylbenzamide substituent introduces significant hydrophobicity, which could enhance binding to lipophilic targets or improve bioavailability .
Metal Complexes of Chlorobenzamide Derivatives
3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form coordination complexes with transition metals, offering insights into reactivity and applications.
Key Findings :
Biological Activity
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including its structure, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 358.8 g/mol
- CAS Number: 921542-48-5
- Chemical Structure: The compound features a benzoxazepine core which is known for various pharmacological activities.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Compounds in the benzoxazepine class have shown potential as inhibitors of various enzymes implicated in cancer and other diseases.
- Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain tumor cell lines.
Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various human tumor cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate sensitivity |
| MCF7 (breast cancer) | 20 | Comparable to established chemotherapeutics |
| A549 (lung cancer) | 25 | Potential for further development |
Anti-Bacterial Activity
The compound's structural features suggest potential anti-bacterial properties. Related compounds have shown effectiveness against Helicobacter pylori, indicating that this compound could also possess similar activity.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of a series of benzoxazepines. The results indicated that modifications to the benzoxazepine structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural features in determining biological activity.
Case Study 2: Enzyme Inhibition
Research conducted on related compounds revealed that they inhibited specific kinases involved in tumor growth. This suggests that this compound may also act as a kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
